molecular formula C15H24N2O2S B7582684 4-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one

4-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one

货号 B7582684
分子量: 296.4 g/mol
InChI 键: IWVQNWSDONXWMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematological malignancies. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and other immune cells.

作用机制

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B cells. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. TAK-659 binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways that are essential for the survival and proliferation of malignant B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in malignant B cells, as well as inhibit their proliferation and migration. It also modulates the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, such as its solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Therefore, proper formulation and delivery systems need to be developed to overcome these limitations.

未来方向

There are several future directions for the development of TAK-659 and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of focus is the combination of BTK inhibitors with other drugs, such as immune checkpoint inhibitors and epigenetic modulators, to enhance their anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties is also an active area of research.

合成方法

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key step is the formation of the spirocyclic ring system, which is achieved by a cyclization reaction between a thiolactam and an azaspiroalkane. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学研究应用

TAK-659 has been extensively studied in preclinical models of hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown potent anti-tumor activity in these models, both as a single agent and in combination with other drugs. TAK-659 has also been studied in non-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown promising results.

属性

IUPAC Name

4-(1-thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c18-13-10-12(4-7-16-13)14(19)17-8-9-20-15(11-17)5-2-1-3-6-15/h12H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVQNWSDONXWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCS2)C(=O)C3CCNC(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。